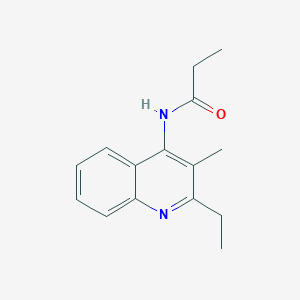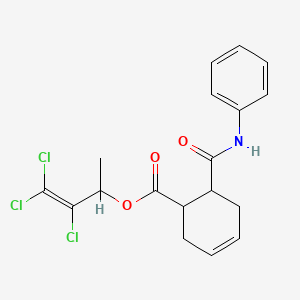![molecular formula C21H21N5O B5571587 N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)
N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules characterized by complex structures that include indol, triazole, and phenoxyethyl components. Its synthesis and properties are of interest in various fields of chemistry due to its potential applications.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from basic organic precursors. For example, the synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, a compound with a somewhat similar structure, was achieved by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The structural analysis typically involves various spectroscopic techniques like IR, NMR, and MS to confirm the molecular structure. In the case of similar compounds, such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, these techniques have been used to confirm the structure (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
This compound might undergo various chemical reactions, including condensation, cyclization, and others, depending on the functional groups present in its structure. For instance, the synthesis of related triazole compounds often involves reactions like cyclization and condensation (Dongyue Xin, 2003).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure can be determined through various analytical techniques. Compounds like this often crystallize in specific forms, and their solubility in different solvents can be of interest for various applications.
Chemical Properties Analysis
Chemical properties like reactivity with other compounds, stability under different conditions, and potential for forming derivatives are critical for understanding the compound's utility in various chemical contexts. For instance, the reactivity of triazole compounds with different reagents can lead to a variety of derivatives with potentially useful properties (Panchal & Patel, 2011).
Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Polymerization
Compounds with structural features similar to "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often find use in catalysis and polymerization reactions. For example, nickel(II)−methyl complexes with various ligands have been studied for their catalytic properties in ethylene polymerization, showcasing potential in creating polymers with specific properties (Korthals et al., 2007). Such research indicates that structurally complex molecules could serve as catalysts in polymer production, potentially leading to novel materials with tailored characteristics.
Tautomerism and Molecular Structure
Schiff bases and triazoles are known for their interesting tautomeric behaviors, which are crucial for understanding molecular reactivity and designing functional materials. Studies on compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine highlight the importance of tautomerism and its impact on molecular structure and properties (Nazır et al., 2000). This suggests potential research avenues for "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" in exploring its structural dynamics and reactivity.
Complexation and Metal Ion Interactions
Triazole and indole derivatives are often investigated for their ability to form complexes with metal ions, which is essential in fields like medicinal chemistry, environmental chemistry, and materials science. For instance, the study of ligands that exhibit high selectivity for heavier lanthanides can provide insights into designing more efficient separation processes or therapeutic agents (Caravan et al., 1995). The complexation behavior of "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" with metal ions could, therefore, represent a significant area of research, potentially contributing to advancements in various applications.
Eigenschaften
IUPAC Name |
(E)-1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-7-9-18(10-8-16)27-12-11-26-17(2)20(13-24-25-14-22-23-15-25)19-5-3-4-6-21(19)26/h3-10,13-15H,11-12H2,1-2H3/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWIMVNJQKZNI-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)
![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)


![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)


![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)